2-(2,6-Dichlorophenyl)propan-2-amine

Catalog No.
S12172089
CAS No.
74702-91-3
M.F
C9H11Cl2N
M. Wt
204.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,6-Dichlorophenyl)propan-2-amine

CAS Number

74702-91-3

Product Name

2-(2,6-Dichlorophenyl)propan-2-amine

IUPAC Name

2-(2,6-dichlorophenyl)propan-2-amine

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

InChI

InChI=1S/C9H11Cl2N/c1-9(2,12)8-6(10)4-3-5-7(8)11/h3-5H,12H2,1-2H3

InChI Key

DRCMIKCSLJQIFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=C1Cl)Cl)N

2-(2,6-Dichlorophenyl)propan-2-amine, also known by its chemical formula C9H11Cl2N, is a member of the substituted phenylpropanamine class of compounds. This organic compound features a dichlorophenyl group attached to a propan-2-amine backbone. It has garnered interest in medicinal chemistry due to its potential pharmacological properties.

The compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring, which significantly influences its biological activity and chemical reactivity. The molecular weight of 2-(2,6-Dichlorophenyl)propan-2-amine is approximately 204.10 g/mol, and it exhibits a high gastrointestinal absorption profile, making it a candidate for various therapeutic applications .

The chemical reactivity of 2-(2,6-Dichlorophenyl)propan-2-amine can be attributed to its amine functional group, which can participate in various reactions such as:

  • N-Alkylation: The amine can be N-alkylated using alkyl halides to form more complex amines.
  • Acylation: The amine can undergo acylation reactions to yield amides.
  • Reduction Reactions: The compound may also be reduced to form secondary or tertiary amines when reacted with reducing agents.

These reactions are instrumental in synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Research indicates that 2-(2,6-Dichlorophenyl)propan-2-amine exhibits significant biological activity, particularly in the central nervous system. It has been studied for its potential as an antidepressant and stimulant, with some studies suggesting it may interact with neurotransmitter systems including dopamine and norepinephrine .

In pharmacological studies, it has shown promising results in modulating behavioral responses in animal models, which indicates its potential therapeutic applications in treating mood disorders and attention deficit hyperactivity disorder.

The synthesis of 2-(2,6-Dichlorophenyl)propan-2-amine typically involves several steps:

  • Starting Material: The synthesis often begins with 2-(2,6-dichlorophenyl)acetic acid.
  • Amine Formation: The carboxylic acid is converted into an amine through reductive amination or similar methods.
  • Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the desired purity for biological testing.

Alternative synthetic pathways may involve variations in starting materials or reaction conditions to optimize yield and purity .

Due to its pharmacological properties, 2-(2,6-Dichlorophenyl)propan-2-amine has potential applications in:

  • Pharmaceuticals: As a candidate for antidepressant and stimulant medications.
  • Research: Utilized in studies exploring neurotransmitter interactions and behavioral effects.
  • Chemical Intermediates: In the synthesis of other bioactive compounds.

Its unique structure makes it a valuable compound for medicinal chemistry research aimed at developing new therapeutic agents.

Interaction studies have highlighted the compound's ability to influence neurotransmitter systems. For instance:

  • Dopaminergic Activity: Studies suggest that 2-(2,6-Dichlorophenyl)propan-2-amine may enhance dopaminergic signaling, which is crucial for mood regulation.
  • Norepinephrine Reuptake Inhibition: It may also inhibit norepinephrine reuptake, contributing to its stimulant effects.

These interactions are critical for understanding the compound's mechanism of action and potential side effects when used therapeutically .

Several compounds share structural similarities with 2-(2,6-Dichlorophenyl)propan-2-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(4-Chlorophenyl)cyclopropanamine72934-36-20.91
(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine1212064-17-90.89
2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride1216497-60-70.88
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride72954-91-70.87
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride1212307-96-40.85

These compounds vary primarily in their substituents on the phenyl ring and their respective biological activities. The presence of different halogens or alkyl groups can significantly alter their pharmacological profiles.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

203.0268547 g/mol

Monoisotopic Mass

203.0268547 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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